molecular formula C10H15N5O2 B13488239 tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate

tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate

Cat. No.: B13488239
M. Wt: 237.26 g/mol
InChI Key: WUXIFSVDVSSHMU-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate: is a synthetic organic compound that features a triazole ring, a cyano group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its triazole ring is known to interact with certain enzymes, providing insights into enzyme mechanisms and potential drug targets .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The cyano group may also participate in interactions with biological molecules, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate
  • tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate
  • tert-Butyl carbamate

Uniqueness

tert-Butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate is unique due to its combination of a triazole ring, cyano group, and carbamate moiety. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H15N5O2

Molecular Weight

237.26 g/mol

IUPAC Name

tert-butyl N-[2-(3-cyano-1,2,4-triazol-1-yl)ethyl]carbamate

InChI

InChI=1S/C10H15N5O2/c1-10(2,3)17-9(16)12-4-5-15-7-13-8(6-11)14-15/h7H,4-5H2,1-3H3,(H,12,16)

InChI Key

WUXIFSVDVSSHMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=NC(=N1)C#N

Origin of Product

United States

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